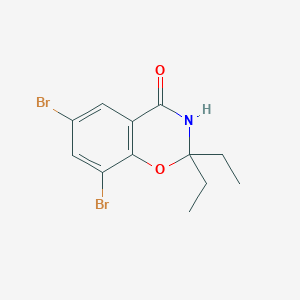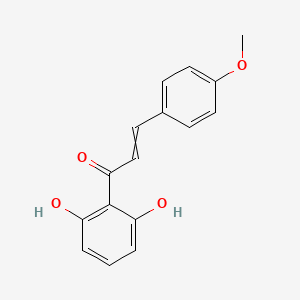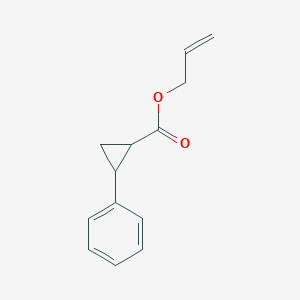![molecular formula C10H11ClO B14336695 [3-(Chloromethoxy)prop-1-en-1-yl]benzene CAS No. 104620-69-1](/img/structure/B14336695.png)
[3-(Chloromethoxy)prop-1-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Chloromethoxy)prop-1-en-1-yl]benzene: is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a benzene ring substituted with a chloromethoxy group and a prop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)prop-1-en-1-yl]benzene typically involves the reaction of benzene with chloromethyl ether and an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or iron chloride to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Chloromethoxy)prop-1-en-1-yl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the chloromethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(Chloromethoxy)prop-1-en-1-yl]benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of selectivity and efficacy in targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism by which [3-(Chloromethoxy)prop-1-en-1-yl]benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Chloromethylbenzene: Similar in structure but lacks the prop-1-en-1-yl group.
Methoxyprop-1-en-1-ylbenzene: Similar but lacks the chlorine atom.
Chloromethoxybenzene: Similar but lacks the prop-1-en-1-yl group.
Uniqueness: [3-(Chloromethoxy)prop-1-en-1-yl]benzene is unique due to the combination of its chloromethoxy and prop-1-en-1-yl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
104620-69-1 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
3-(chloromethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C10H11ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2 |
Clave InChI |
LEQDEUZETIEVHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)
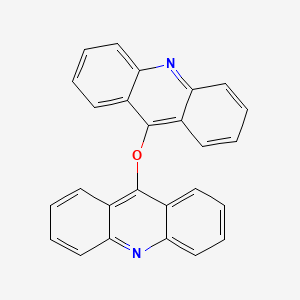

![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
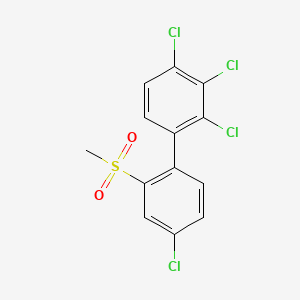
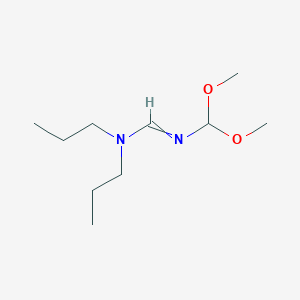
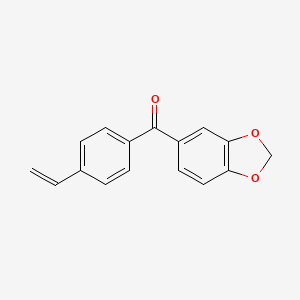

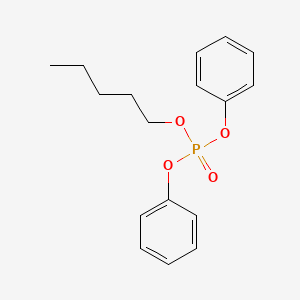

![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
